

An In-depth Technical Guide to 2-(4-Cyclohexylphenoxy)ethanol

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Compound of Interest

Compound Name: 2-(4-Cyclohexylphenoxy)ethanol

Cat. No.: B085848

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IUPAC Name: 2-(4-Cyclohexylphenoxy)ethanol

This technical guide provides a comprehensive overview of **2-(4-Cyclohexylphenoxy)ethanol**, targeting researchers, scientists, and drug development professionals. The document details its physicochemical properties, a robust synthesis protocol, analytical methodologies, and explores a potential biological target based on structurally related compounds.

Physicochemical and Computed Properties

Quantitative data for **2-(4-Cyclohexylphenoxy)ethanol** is primarily based on computational models due to a lack of extensive experimental studies. These properties are summarized in the table below, alongside data for the related compound 2-[4-(2-Ethylhexyl)phenoxy]ethanol for comparison.[1]



Property	2-(4- Cyclohexylphenox y)ethanol	2-[4-(2- Ethylhexyl)phenox y]ethanol	Data Type		
Molecular Formula	C14H20O2	C16H26O2	-		
Molecular Weight	220.31 g/mol	250.38 g/mol	Computed		
XLogP3	3.5	4.9	Computed		
Hydrogen Bond Donor Count	1	1	Computed		
Hydrogen Bond Acceptor Count	2	2	Computed		
Rotatable Bond Count	4	7	Computed		
Exact Mass	220.14633 g/mol	250.19328 g/mol	Computed		
Monoisotopic Mass	220.14633 g/mol	250.19328 g/mol	Computed		
Topological Polar Surface Area	29.5 Ų	29.5 Ų	Computed		
Heavy Atom Count	16	18	Computed		
Complexity	189	186	Computed		

Experimental Protocols Synthesis of 2-(4-Cyclohexylphenoxy)ethanol via Williamson Ether Synthesis

This protocol describes a general and widely applicable method for the synthesis of aryl ethers, adapted for the preparation of **2-(4-Cyclohexylphenoxy)ethanol**. The Williamson ether synthesis involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide.[2][3] [4][5][6]

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Materials:



- 4-Cyclohexylphenol
- 2-Chloroethanol
- Sodium hydride (NaH) or Potassium Carbonate (K2CO3)
- Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
- · Diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- · Preparation of the Alkoxide:
 - In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Cyclohexylphenol (1 equivalent) in anhydrous DMF.
 - Slowly add sodium hydride (1.1 equivalents) portion-wise at 0 °C.
 - Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenoxide.
- Ether Synthesis:



- To the solution of the sodium phenoxide, add 2-Chloroethanol (1.2 equivalents) dropwise at room temperature.
- Heat the reaction mixture to 60-80 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Work-up and Purification:
 - After completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous NH₄Cl solution.
 - Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
 - Combine the organic layers and wash with water and then brine.
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
 - The crude product can be purified by column chromatography on silica gel using a mixture
 of hexane and ethyl acetate as the eluent to yield pure 2-(4-Cyclohexylphenoxy)ethanol.

Analytical Characterization

The identity and purity of the synthesized **2-(4-Cyclohexylphenoxy)ethanol** can be confirmed using standard analytical techniques.

- 1. High-Performance Liquid Chromatography (HPLC):[7][8]
- Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 μm).
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50, v/v).
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at 270 nm.
- Sample Preparation: Dissolve the sample in the mobile phase.
- 2. Gas Chromatography-Mass Spectrometry (GC-MS):



- Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).
- · Carrier Gas: Helium.
- Injection Mode: Splitless.
- Temperature Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 280 °C).
- MS Detection: Electron Ionization (EI) mode, scanning a mass range of m/z 50-500.
- 3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., CDCl₃).
 The expected signals would correspond to the aromatic, cyclohexyl, and ethoxyethanol protons and carbons.
- 4. Infrared (IR) Spectroscopy:
- The IR spectrum is expected to show characteristic absorptions for the O-H stretch (broad, around 3300-3400 cm⁻¹), C-H stretches (aliphatic and aromatic), C-O ether stretch, and aromatic C=C bending.

Potential Biological Activity and Signaling Pathway

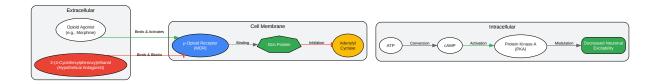
While specific biological data for **2-(4-Cyclohexylphenoxy)ethanol** is limited, structurally similar cyclohexylphenol derivatives have been investigated for their activity as antagonists of the μ -opioid receptor (MOR). MORs are G-protein coupled receptors (GPCRs) that are the primary targets for opioid drugs.[9][10][11][12][13]

Hypothesized Signaling Pathway: μ-Opioid Receptor Antagonism

As an antagonist, **2-(4-Cyclohexylphenoxy)ethanol** would bind to the MOR but not activate it. This would block the binding of endogenous or exogenous agonists (like endorphins or morphine), thereby inhibiting the downstream signaling cascade.



The canonical MOR signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] This, in turn, affects the activity of protein kinase A (PKA) and downstream effectors. Activation of MOR also leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.[12] An antagonist would prevent these events from occurring.



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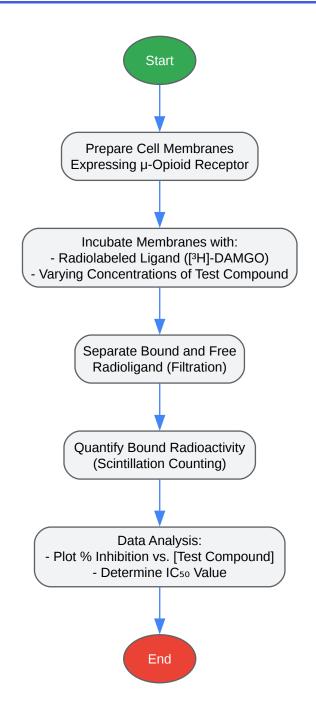
Figure 1: Hypothesized MOR antagonism by **2-(4-Cyclohexylphenoxy)ethanol**.

Experimental Workflow: Receptor Binding Assay

To experimentally determine the binding affinity of **2-(4-Cyclohexylphenoxy)ethanol** for the μ -opioid receptor, a competitive radioligand binding assay would be employed. This is a standard method in drug discovery for screening and characterizing compounds that interact with a specific receptor.[14][15][16][17][18]

The workflow involves incubating cell membranes expressing the receptor of interest with a known radiolabeled ligand (e.g., [³H]-DAMGO for MOR) and varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is then measured, and the concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined.





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Figure 2: Workflow for a competitive radioligand binding assay.

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